molecular formula C30H26ClN5O2 B11336402 (3-chlorophenyl){4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone

(3-chlorophenyl){4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone

Cat. No.: B11336402
M. Wt: 524.0 g/mol
InChI Key: SGHPLAGGGBNTSH-UHFFFAOYSA-N
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Description

The compound (3-chlorophenyl){4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone is a complex organic molecule that features a variety of functional groups, including a chlorophenyl group, a methoxyphenyl group, and a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl){4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone typically involves multi-step organic synthesis techniques. The process may start with the preparation of the pyrrolopyrimidine core, followed by the introduction of the piperazine ring and subsequent functionalization with the chlorophenyl and methoxyphenyl groups. Common reagents used in these steps include various halogenating agents, coupling reagents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl){4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone: can undergo a variety of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

(3-chlorophenyl){4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers or neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (3-chlorophenyl){4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

(3-chlorophenyl){4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone: can be compared to other compounds with similar structural features:

These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C30H26ClN5O2

Molecular Weight

524.0 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C30H26ClN5O2/c1-38-25-12-10-24(11-13-25)36-19-26(21-6-3-2-4-7-21)27-28(32-20-33-29(27)36)34-14-16-35(17-15-34)30(37)22-8-5-9-23(31)18-22/h2-13,18-20H,14-17H2,1H3

InChI Key

SGHPLAGGGBNTSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC(=CC=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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